molecular formula C12H20O B13189202 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde

1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde

Cat. No.: B13189202
M. Wt: 180.29 g/mol
InChI Key: KZDVUTCFGKBKLX-UHFFFAOYSA-N
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Description

1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C12H20O. It is characterized by a cyclohexane ring substituted with a 3-methylbut-2-en-1-yl group and an aldehyde functional group. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexanone with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde is unique due to its combination of a cyclohexane ring, an allylic substituent, and an aldehyde functional group.

Biological Activity

1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde is an organic compound notable for its unique structural features, including a cyclohexane ring and an aldehyde functional group. Its molecular formula is C12H16O, with a molecular weight of 180.29 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H16O\text{C}_{12}\text{H}_{16}\text{O}

This compound's unique arrangement allows for diverse chemical reactivity, which is significant for its biological interactions. The presence of the aldehyde group enables it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions.

The biological activity of this compound is largely attributed to its lipophilic nature and the reactivity of its aldehyde group. Key mechanisms include:

  • Covalent Bond Formation : The aldehyde can react with nucleophiles in biomolecules, leading to modifications that may affect enzyme activity or protein function.
  • Membrane Interaction : Its lipophilicity allows it to integrate into cellular membranes, influencing membrane fluidity and signaling pathways.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties . Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals may contribute to its protective effects in biological systems.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties . In vitro assays have demonstrated that it can inhibit the growth of certain cancer cell lines. For instance, treatment with the compound resulted in a significant reduction in cell viability in models such as COLO 205 (a colon cancer cell line), indicating potential as a therapeutic agent against specific cancers .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Antioxidant Activity Demonstrated the ability to reduce oxidative stress markers in cell cultures.
Cytotoxicity Assays Showed significant cytotoxic effects on cancer cell lines at concentrations ranging from 20 to 40 μM, with IC50 values indicating effective inhibition of cell proliferation .
Mechanistic Studies Suggested that the compound induces apoptosis through pathways involving p38 MAPK signaling, similar to other known anticancer agents .

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-(3-methylbut-2-enyl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c1-11(2)6-9-12(10-13)7-4-3-5-8-12/h6,10H,3-5,7-9H2,1-2H3

InChI Key

KZDVUTCFGKBKLX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1(CCCCC1)C=O)C

Origin of Product

United States

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